1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

Description

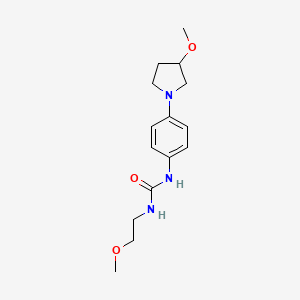

1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a urea derivative characterized by two distinct substituents: a 2-methoxyethyl group on one urea nitrogen and a 4-(3-methoxypyrrolidin-1-yl)phenyl group on the other.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-20-10-8-16-15(19)17-12-3-5-13(6-4-12)18-9-7-14(11-18)21-2/h3-6,14H,7-11H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCFMPBBRKAINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the methoxyethyl group: This step may involve alkylation reactions using reagents such as methoxyethyl halides.

Coupling with the phenylurea moiety: The final step involves the formation of the urea linkage, which can be accomplished using reagents like isocyanates or carbamates under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its interactions with biological molecules, such as proteins and enzymes, to understand its potential biological activity.

Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate biological pathways or target specific diseases.

Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogs :

- 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1): A glucokinase activator with halogenated aromatic groups (Cl, F) enhancing target binding. The dimethoxyphenyl group may improve solubility, while the pyridinyl scaffold contributes to metabolic stability .

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (Compound 2) : Contains trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism. The 2-methoxyethyl group mirrors the target compound, suggesting shared synthetic pathways .

- 1-[3,5-Bis(fluoranyl)-4-[[3-(1,3-thiazol-5-yl)-1~{H}-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]-3-(2-methoxyethyl)urea (XOZ) : A kinase inhibitor targeting MST1. The 2-methoxyethyl urea moiety is critical for binding, while fluorinated aromatic groups optimize bioavailability and target affinity .

Target Compound vs. Analogs :

The target compound’s 3-methoxypyrrolidinylphenyl group introduces a conformationally restricted secondary amine, which may enhance receptor interactions compared to purely aromatic substituents in analogs like Compound 1.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s methoxy groups likely reduce logP compared to halogenated analogs (e.g., XOZ), balancing solubility and membrane permeability.

- Metabolic Stability : The absence of fluorine or chlorine may increase susceptibility to CYP450-mediated oxidation relative to XOZ or Compound 1. However, the pyrrolidine ring could slow degradation via steric shielding .

Biological Activity

1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 278.35 g/mol

The structure features a urea moiety linked to a methoxypyrrolidine and a phenyl group, which are crucial for its biological interactions.

Target Interactions

Research indicates that this compound may interact with various biological targets, including:

- Receptors : Potential agonistic or antagonistic effects on neurotransmitter receptors, particularly in the central nervous system.

- Enzymatic Inhibition : Possible inhibition of specific kinases or enzymes involved in cellular signaling pathways.

Pharmacodynamics

The pharmacodynamic profile suggests that the compound may exhibit:

- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways.

- Neuroprotective Properties : Evidence points towards potential neuroprotective effects, possibly through antioxidant mechanisms.

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound. Key findings include:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | Neuroblastoma | 10 µM | Reduced cell viability by 30% |

| Study 2 | Macrophages | 5 µM | Decreased TNF-alpha production by 50% |

| Study 3 | Hepatocytes | 20 µM | Increased glutathione levels |

These studies suggest that the compound may have cytotoxic effects on certain cancer cell lines while exhibiting protective effects on healthy cells.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

- Animal Model : A murine model of inflammation was used to assess the anti-inflammatory properties.

- Dosage : Administered at doses ranging from 5 to 20 mg/kg.

- Results : Significant reduction in inflammatory markers was observed, indicating potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.